Colterol mesylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Colterol mesylate is a chemical compound known for its role as a short-acting beta-2 adrenergic receptor agonist. It is primarily used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). The compound is a derivative of colterol, which is itself a beta-2 adrenergic receptor agonist .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Colterol mesylate can be synthesized through the esterification of colterol with methanesulfonic acid. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the mesylate ester. The process requires careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the mesylate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed:

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

- Asthma Management

- Chronic Obstructive Pulmonary Disease (COPD)

- Exercise-Induced Bronchospasm

Efficacy Studies

A multicenter study involving 183 patients with steroid-dependent asthma compared the bronchodilator effects of nebulized this compound to isoproterenol hydrochloride. The results indicated that this compound produced comparable bronchodilation effects without significant adverse events .

Case Study Data

A retrospective study observed that 93.8% of patients using a metered-dose inhaler experienced symptom resolution or improvement after one month of treatment with this compound. Additionally, pulmonary function tests showed marked improvements post-administration .

Data Table: Comparison of Beta-2 Agonists

| Compound Name | Structure Type | Duration of Action | Prodrug Status | Unique Features |

|---|---|---|---|---|

| Bitolterol Mesylate | Beta-2 adrenergic agonist | Short-acting | Yes | Rapid onset (2–5 min), converted to colterol |

| Albuterol | Beta-2 adrenergic agonist | Short-acting | No | Directly active; commonly used in inhalers |

| Salmeterol | Beta-2 adrenergic agonist | Long-acting | No | Lipophilic; designed for prolonged action |

| Formoterol | Beta-2 adrenergic agonist | Long-acting | No | Fast onset; dual mechanism (beta agonism + anti-inflammatory) |

Wirkmechanismus

Colterol mesylate exerts its effects by binding to beta-2 adrenergic receptors on the surface of smooth muscle cells in the airways. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of smooth muscle cells, thereby dilating the airways and improving airflow. The compound’s selectivity for beta-2 adrenergic receptors minimizes its impact on other adrenergic receptors, reducing the risk of side effects .

Vergleich Mit ähnlichen Verbindungen

Salbutamol: Another beta-2 adrenergic receptor agonist used to treat asthma and COPD.

Terbutaline: A beta-2 adrenergic receptor agonist with similar bronchodilatory effects.

Formoterol: A long-acting beta-2 adrenergic receptor agonist used for maintenance therapy in asthma and COPD.

Uniqueness of Colterol Mesylate: this compound is unique due to its short-acting nature, making it suitable for acute management of bronchospasm. Unlike long-acting beta-2 agonists like formoterol, this compound provides rapid relief, which is crucial during asthma attacks. Additionally, its specific binding affinity for beta-2 adrenergic receptors ensures targeted action with minimal side effects .

Biologische Aktivität

Colterol mesylate, a prodrug of colterol, is primarily recognized for its role as a β2 adrenergic receptor agonist . This compound is instrumental in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by facilitating bronchodilation. The biological activity of this compound can be understood through its pharmacological mechanisms, clinical efficacy, and safety profiles.

This compound is metabolized into its active form, colterol, via hydrolysis by esterases in the lungs. This conversion is critical for its therapeutic effects, as colterol selectively binds to β2 adrenergic receptors located in the smooth muscle of the bronchial passages. The binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP subsequently results in smooth muscle relaxation and dilation of the airways, improving airflow and alleviating symptoms associated with bronchospasm.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a rapid onset of action (approximately 2-5 minutes) with a duration of effect lasting between 6 to 8 hours. This makes it suitable for acute management of bronchospasm. The following table summarizes key pharmacological properties:

| Compound | Mechanism of Action | Duration of Action | Prodrug Status | Unique Features |

|---|---|---|---|---|

| This compound | β2 adrenergic agonist | Short (6-8 hours) | Yes | Converted to colterol for activity |

| Albuterol | β2 adrenergic agonist | Short (4-6 hours) | No | Directly active; widely used |

| Terbutaline | β2 adrenergic agonist | Intermediate (12 hours) | No | Uterine relaxant properties |

| Salmeterol | β2 adrenergic agonist | Long (12 hours) | No | Long-acting; used for maintenance therapy |

Clinical Efficacy

Several studies have assessed the clinical efficacy of this compound in patients with reversible bronchospasm. A retrospective study involving 24 patients demonstrated significant improvements in pulmonary function tests after administration. Specifically, forced expiratory volume in one second (FEV1) improved by an average of 10.9%, while forced vital capacity (FVC) increased by 12.1% after using a metered-dose inhaler containing bitolterol mesylate .

Another multicenter study compared nebulized bitolterol mesylate to isoproterenol hydrochloride in patients with steroid-dependent asthma. Results indicated that bitolterol was equally effective, providing substantial bronchodilation without adverse effects .

Safety Profile

The safety profile of this compound has been evaluated through various clinical trials. Notably, no serious adverse events were reported during studies involving its use . However, as with other β2 agonists, potential side effects may include tachycardia and tremors due to systemic absorption.

Case Studies

- Retrospective Study on Asthma Management : A study conducted on patients with asthma showed that 93.8% experienced symptom resolution or improvement after one month of treatment with inhaled bitolterol mesylate .

- Exercise-Induced Asthma Study : In a double-blind crossover trial involving subjects with exercise-induced asthma, bitolterol mesylate was found to significantly reduce bronchoconstriction compared to placebo and was comparable to isoproterenol .

Eigenschaften

CAS-Nummer |

17605-73-1 |

|---|---|

Molekularformel |

C13H23NO6S |

Molekulargewicht |

321.39 g/mol |

IUPAC-Name |

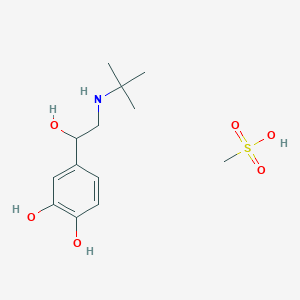

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;methanesulfonic acid |

InChI |

InChI=1S/C12H19NO3.CH4O3S/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-5(2,3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,2,3,4) |

InChI-Schlüssel |

RDYNLAQMERHCLU-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.CS(=O)(=O)O |

Kanonische SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.CS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.